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Compound of Interest |

Compound Name: Anhydromethylenecitric acid
CAS No.: 144-16-1
Cat. No.: B047813
Get Quote
. J

This guide provides a detailed analysis of the expected spectral characteristics of
Anhydromethylenecitric acid, also known by its IUPAC name, 5-Oxo0-1,3-dioxolane-4,4-
diacetic acid.[1][2] As a complex organic molecule incorporating several key functional groups,
its structural elucidation relies on a multi-faceted spectroscopic approach. This document is
intended for researchers, scientists, and drug development professionals who require a
comprehensive understanding of the molecule's spectral behavior for identification, purity
assessment, and further research.

Given the limited availability of published experimental spectra for this specific molecule, this
guide will focus on a predictive analysis based on the fundamental principles of NMR
spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The predictions are
grounded in the well-established spectral properties of its constituent functional groups: a
lactone (cyclic ester) within a dioxolane ring, two carboxylic acid moieties, and methylene
groups.

Molecular Structure and Functional Group Analysis
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Anhydromethylenecitric acid (C7H807, Molar Mass: 204.13 g/mol ) is a derivative of citric
acid.[1] Its structure is characterized by a central quaternary carbon atom bonded to two
carboxymethyl groups (-CH2COOH), and a 1,3-dioxolane-5-one ring. This unique arrangement
of functional groups dictates its spectral properties.

Diagram 1: Molecular Structure of Anhydromethylenecitric Acid

Caption: Structure of Anhydromethylenecitric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

Predicted *H NMR Spectrum

The proton NMR spectrum of Anhydromethylenecitric acid is expected to be relatively
simple, with distinct signals for the methylene protons of the carboxymethyl groups, the
methylene protons of the dioxolane ring, and the acidic protons of the carboxylic acids.

Predicted Chemical Shift o ] ]

_ Multiplicity Integration Assignment
Signal (8, ppm)

) Singlet (or AB
Signal A 2.8-3.2 4H -CH2-COOH

quartet)

Signal B 50-55 Singlet 2H -O-CH2-0O-
Signal C 10.0-13.0 Broad Singlet 2H -COOH

Causality Behind Predictions:

e Signal A (-CH2-COOH): The methylene protons adjacent to the carboxylic acid and the
guaternary carbon are expected to appear in the range of 2.8-3.2 ppm. Due to the chiral
center at the quaternary carbon, these protons are diastereotopic and could theoretically
appear as an AB quartet. However, in many cases, the chemical shift difference is small, and
they may resolve as a singlet.
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» Signal B (-O-CH2-O-): The methylene protons of the dioxolane ring are flanked by two
oxygen atoms, which strongly deshield them, shifting their resonance significantly downfield
to the 5.0-5.5 ppm region. These two protons are chemically equivalent and are expected to
appear as a singlet.

» Signal C (-COOH): The acidic protons of the carboxylic acid groups are highly deshielded
and exchangeable. They typically appear as a broad singlet at a very downfield chemical
shift, often between 10.0 and 13.0 ppm. The exact position and broadness can be influenced
by the solvent and concentration.

Predicted *C NMR Spectrum

The proton-decoupled 13C NMR spectrum will provide information on the different carbon
environments within the molecule.

Predicted Signal Chemical Shift (3, ppm) Assignment
Signal 1 ~40-50 -CH2-COOH
Signal 2 ~75-85 Quaternary Carbon
Signal 3 ~90-100 -O-CH2-O-

Signal 4 ~170-175 -COOH

Signal 5 ~175-180 C=0 (Lactone)

Causality Behind Predictions:

» Signal 1 (-CH2-COOH): The methylene carbons are expected in the aliphatic region, around
40-50 ppm.

» Signal 2 (Quaternary Carbon): The central quaternary carbon, bonded to four other carbons,
will likely have a chemical shift in the range of 75-85 ppm. Quaternary carbons often show
weaker signals in 33C NMR spectra.

e Signal 3 (-O-CH2-O-): The carbon of the methylene group in the dioxolane ring is attached to
two oxygen atoms, leading to a significant downfield shift into the 90-100 ppm range.
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» Signal 4 (-COOH): The carbonyl carbons of the two carboxylic acid groups are expected to
resonate in the 170-175 ppm region.[3]

» Signal 5 (C=0, Lactone): The carbonyl carbon of the lactone is also in a similar region but

may be slightly further downfield (175-180 ppm) compared to the carboxylic acid carbons
due to the ring strain and electronic effects of the cyclic ester.[3]

Diagram 2: Predicted 'H and 3C NMR Correlations
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Caption: Key predicted NMR correlations for Anhydromethylenecitric acid.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional
groups.
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Predicted Absorption Band

(cm-Y) Vibrational Mode Functional Group
2500-3300 (broad) O-H stretch Carboxylic Acid
~1780-1800 C=0 stretch Lactone (5-membered ring)
~1700-1725 C=0 stretch Carboxylic Acid
~1200-1300 C-O stretch Carboxylic Acid and Ester
~1000-1100 C-O stretch Dioxolane ring

Causality Behind Predictions:

o O-H Stretch (Carboxylic Acid): The hydrogen-bonded hydroxyl groups of the carboxylic acid
dimers will produce a very broad absorption band in the 2500-3300 cm~1 region.

e C=0 Stretch (Lactone): The carbonyl group within the five-membered lactone ring is
expected to have a high stretching frequency, typically around 1780-1800 cm~1, due to ring
strain.

e C=0 Stretch (Carboxylic Acid): The carbonyls of the carboxylic acids will show a strong
absorption band at a lower frequency, around 1700-1725 cm™1,

e C-O Stretches: The C-O stretching vibrations of the carboxylic acids, ester, and the
dioxolane ring will appear in the fingerprint region, typically between 1000 and 1300 cm™1,

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Expected Molecular lon: In a soft ionization technique like Electrospray lonization (ESI), the
expected molecular ion would be [M-H]~ at m/z 203.1 in negative ion mode or [M+H]* at m/z
205.1 in positive ion mode.

Predicted Fragmentation Pattern:
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Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected
to fragment in predictable ways:

Loss of H20 (m/z 18): From the carboxylic acid groups.

Loss of COz (m/z 44): Decarboxylation of the carboxylic acid groups.

Loss of COOH (m/z 45): Cleavage of a carboxymethyl radical.

Cleavage of the Dioxolane Ring: This can lead to various smaller fragments.

Diagram 3: Predicted Mass Spectrometry Fragmentation

[C7HsO7]*
m/z 204
Loss of H20 Loss of COz Loss of COOH
[C7H6O06]* [CeHsOs]* [CeH70Os5]*
m/z 186 m/z 160 m/z 159

Click to download full resolution via product page

Caption: Simplified predicted fragmentation pathways for Anhydromethylenecitric acid.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of Anhydromethylenecitric acid in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-ds, D20 with a suppression pulse for the solvent
signal, or Methanol-d4). Add a small amount of tetramethylsilane (TMS) as an internal
standard (O ppm).

e 1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and
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16-64 scans.

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due
to the lower natural abundance of 13C and the presence of a quaternary carbon, a larger
number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be
necessary to obtain a good signal-to-noise ratio.

IR Spectroscopy

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal
of an Attenuated Total Reflectance (ATR) accessory.

Acquisition: Record the spectrum from 4000 to 400 cm~1. Typically, 16-32 scans are co-
added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal
should be recorded prior to the sample measurement.

Mass Spectrometry (ESI)

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 ug/mL) in a suitable
solvent such as methanol or acetonitrile/water.

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at
a low flow rate (e.g., 5-10 pL/min).

Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a
suitable mass range (e.g., m/z 50-500). For fragmentation studies (MS/MS), the molecular
ion of interest is isolated and subjected to collision-induced dissociation.

Conclusion

The spectral characteristics of Anhydromethylenecitric acid are dictated by its unique

combination of a lactone, two carboxylic acids, and a dioxolane ring system. While

experimental data is not readily available in the public domain, a thorough understanding of

spectroscopic principles allows for a robust prediction of its NMR, IR, and MS spectra. This

guide provides a foundational understanding for researchers working with this molecule,

enabling them to identify its characteristic spectral signatures and confirm its structure. The

provided protocols offer a starting point for the experimental acquisition of this data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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